molecular formula C21H16N2O5S B11371538 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B11371538
M. Wt: 408.4 g/mol
InChI Key: PPFHFHOQTDQDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Oxidation: The benzisothiazole core is then oxidized to introduce the sulfone group, resulting in the formation of the 1,1-dioxido-3-oxo-1,2-benzisothiazole moiety.

    Acetamide Formation: The final step involves the acylation of the benzisothiazole derivative with 2-phenoxyphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfone group.

    Reduction: Reduction reactions can potentially convert the sulfone group back to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide or phenoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzisothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide would need to be investigated through experimental studies.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Benzisothiazole derivatives have shown promise in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, benzisothiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: Lacks the phenoxyphenyl group.

    N-(2-phenoxyphenyl)acetamide: Lacks the benzisothiazole core.

    2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylacetamide: Lacks the phenoxy group.

Uniqueness

The uniqueness of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-phenoxyphenyl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs

Properties

Molecular Formula

C21H16N2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(2-phenoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H16N2O5S/c24-20(14-23-21(25)16-10-4-7-13-19(16)29(23,26)27)22-17-11-5-6-12-18(17)28-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,24)

InChI Key

PPFHFHOQTDQDOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.